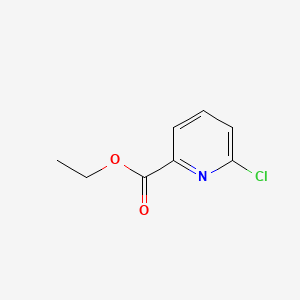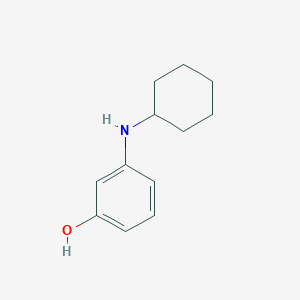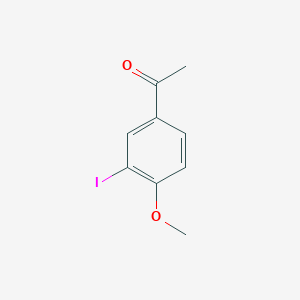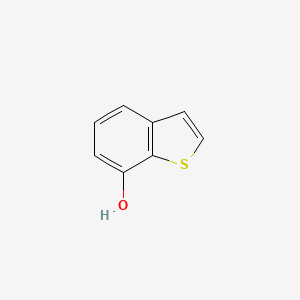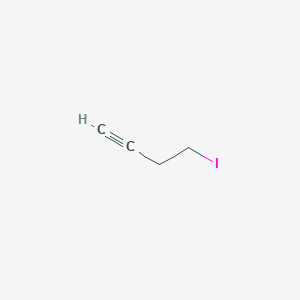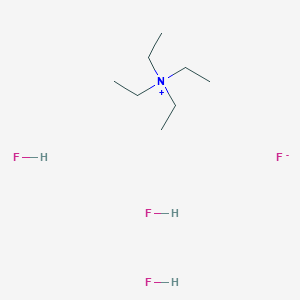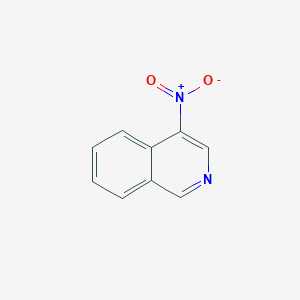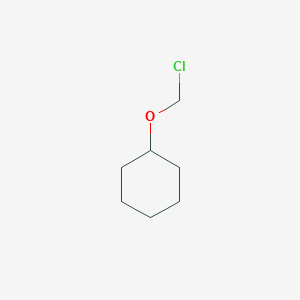
Clorometil Ciclohexil Éter
Descripción general
Descripción
Chloromethyl Cyclohexyl Ether is an organic compound characterized by the presence of a chloromethyl group attached to a cyclohexyl ring through an ether linkage. This compound is a colorless to almost colorless clear liquid with a molecular formula of C7H13ClO and a molecular weight of 148.63 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chloromethyl Cyclohexyl Ether has diverse applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Chloromethyl Cyclohexyl Ether primarily targets the alkene and alcohol groups in organic compounds . The compound interacts with these groups to initiate a series of reactions, leading to the formation of ethers .
Mode of Action
The interaction of Chloromethyl Cyclohexyl Ether with its targets involves a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether . The reaction proceeds by an S N 2 mechanism, involving an alkoxide nucleophile and an alkyl halide .
Biochemical Pathways
The primary biochemical pathway affected by Chloromethyl Cyclohexyl Ether is the synthesis of ethers . The compound’s action results in the formation of ethers from alcohols or their conjugate bases . This process, known as the Williamson Ether Synthesis, is a key step in the production of a wide range of chemical products .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a specific gravity of 106 and a refractive index of 147
Result of Action
The molecular effect of Chloromethyl Cyclohexyl Ether’s action is the formation of ethers from alkenes and alcohols . On a cellular level, the compound’s action could potentially influence a variety of processes, given the widespread use of ethers in biological systems.
Action Environment
The action of Chloromethyl Cyclohexyl Ether can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in ethers, affecting the compound’s efficacy . Additionally, the stability of Chloromethyl Cyclohexyl Ether may be affected by exposure to moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloromethyl Cyclohexyl Ether can be synthesized through the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The general reaction scheme is as follows:
R-O−+R’-X→R-O-R’+X−
In this case, the alkoxide ion is derived from cyclohexanol, and the alkyl halide is chloromethyl chloride.
Industrial Production Methods: Industrial production of Chloromethyl Cyclohexyl Ether typically involves the reaction of cyclohexanol with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Chloromethyl Cyclohexyl Ether undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Cleavage Reactions: The ether bond can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid, resulting in the formation of cyclohexanol and chloromethyl halide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Acidic Cleavage: Strong acids like hydrobromic acid or hydroiodic acid are used under reflux conditions.
Major Products:
Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of cyclohexanone and formaldehyde.
Cleavage: Formation of cyclohexanol and chloromethyl halide.
Comparación Con Compuestos Similares
Chloromethyl Cyclohexyl Ether can be compared with other similar compounds such as:
Chloromethyl Methyl Ether: Similar in structure but with a methyl group instead of a cyclohexyl group.
Cyclohexyl Methyl Ether: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclohexyl Ethyl Ether: Contains an ethyl group instead of a chloromethyl group, resulting in different reactivity and applications.
The uniqueness of Chloromethyl Cyclohexyl Ether lies in its combination of the cyclohexyl ring and the chloromethyl group, which imparts distinct chemical properties and reactivity compared to other ethers .
Propiedades
IUPAC Name |
chloromethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCLGFVWNVHUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461852 | |
| Record name | Chloromethyl Cyclohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-62-0 | |
| Record name | Chloromethyl Cyclohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethoxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


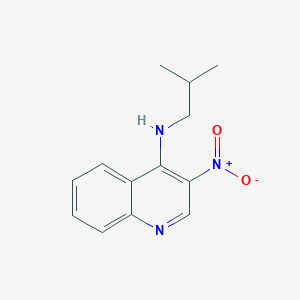
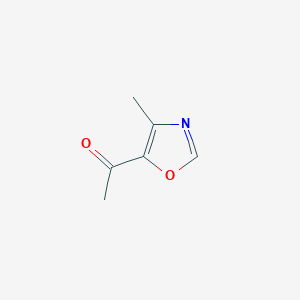

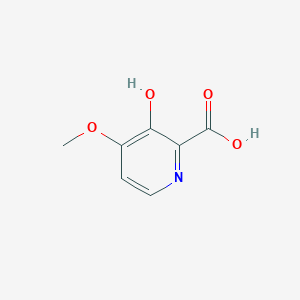
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
